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molecular formula C11H18N2O B8483743 N-(2-Amino-2-phenylethyl)-2-methoxyethylamine

N-(2-Amino-2-phenylethyl)-2-methoxyethylamine

Cat. No. B8483743
M. Wt: 194.27 g/mol
InChI Key: ZGLDCUNOZNOAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04245102

Procedure details

Ten grams of the methoxyethylmethylphenylimidazoline product of Example I is refluxed with 50 ml 30% aqueous sodium hydroxide solution for 24 hours. The mixture is then permitted to separate into two phases, and the aqueous layer is extracted with methylene chloride. The extract is concentrated and the resulting oil, which is identified as the intermediate amide, is refluxed with 20% aqueous sulfuric acid for six hours.
Name
methoxyethylmethylphenylimidazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][N:5]1[CH2:9][CH:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:7]=C1C>[OH-].[Na+]>[NH2:7][CH:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:9][NH:5][CH2:4][CH2:3][O:2][CH3:1] |f:1.2|

Inputs

Step One
Name
methoxyethylmethylphenylimidazoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCN1C(=NC(C1)C1=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to separate into two phases
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The extract is concentrated
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed with 20% aqueous sulfuric acid for six hours
Duration
6 h

Outcomes

Product
Name
Type
Smiles
NC(CNCCOC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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